molecular formula C13H9NO4 B3048003 2-Nitrophenyl benzoate CAS No. 1523-12-2

2-Nitrophenyl benzoate

Cat. No. B3048003
CAS RN: 1523-12-2
M. Wt: 243.21 g/mol
InChI Key: PNBOBRKDXRJMTL-UHFFFAOYSA-N
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Patent
US04074046

Procedure details

When the above procedure is followed substituting an equivalent amount of 2,2'-azobis(5-chlorophenyl benzoate) for the o-nitrophenyl benzoate, 6-chloro-2-phenylbenzoxazole is obtained.
Name
2,2'-azobis(5-chlorophenyl benzoate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N(C1C(C2C=C(Cl)C=CC=2)=CC=CC=1C([O-])=O)=NC1C(C2C=C([Cl:18])C=CC=2)=CC=CC=1C([O-])=O.[C:35]([O:43][C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][C:45]=1[N+:50]([O-])=O)(=O)[C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>>[Cl:18][C:48]1[CH:47]=[CH:46][C:45]2[N:50]=[C:35]([C:36]3[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=3)[O:43][C:44]=2[CH:49]=1

Inputs

Step One
Name
2,2'-azobis(5-chlorophenyl benzoate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC1=C(C(=O)[O-])C=CC=C1C1=CC=CC(=C1)Cl)C1=C(C(=O)[O-])C=CC=C1C1=CC=CC(=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(N=C(O2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.